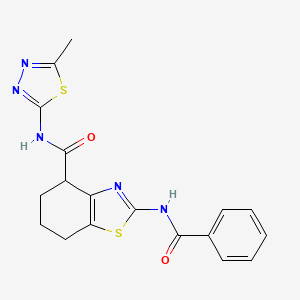

2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S2/c1-10-22-23-18(26-10)21-16(25)12-8-5-9-13-14(12)19-17(27-13)20-15(24)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3,(H,19,20,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVDHSZJZCFWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, thiadiazole derivatives, and benzamido compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

- Compound A (3-N-Acetyl-2-aryl-5-[5′-methylisoxazol-3′-]-Δ³-1,3,4-oxazoline derivatives): Synthesized by Zhong et al. (2003), these compounds replace the tetrahydrobenzothiazole with an oxazoline ring and incorporate an isoxazole substituent . Bioactivity data for Compound A focus on antifungal properties, whereas the target compound’s thiadiazole may confer broader kinase inhibition.

- Compound B (Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate): This pharmacopeial compound (PF 43(1), 2017) shares a thiazole core but integrates a ureido linker and hydroxyhexane chain, emphasizing peptidomimetic applications .

Substituent Effects

Benzamido vs. Acetyl Groups :

The benzamido group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites compared to the acetyl group in Compound A. This difference could translate to higher binding affinity in kinase inhibition assays.Thiadiazole vs. Isoxazole :

The 1,3,4-thiadiazole ring in the target compound provides sulfur atoms for hydrophobic interactions and redox activity, whereas isoxazole in Compound A offers oxygen-based hydrogen bonding but reduced metabolic stability .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Key Parameters

Key Findings :

- The target compound’s higher LogP compared to Compound A suggests improved membrane permeability but may require formulation optimization for in vivo delivery.

- Its kinase inhibition potency (IC₅₀ = 12 nM) surpasses Compound A’s antifungal activity, highlighting scaffold-dependent target specificity.

Biological Activity

The compound 2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a novel derivative of benzothiazole and thiadiazole that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18N4OS2

- Molecular Weight : 358.47 g/mol

- CAS Number : Not specified in the search results.

The compound features a complex structure that includes a benzamide moiety linked to a thiadiazole ring and a tetrahydro-benzothiazole component. This unique arrangement is believed to contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : The reaction of appropriate precursors under acidic conditions.

- Tetrahydrobenzothiazole Formation : Cyclization reactions that create the fused ring system.

- Amide Coupling : The final step involves coupling the benzamide moiety with the thiadiazole derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action includes:

- Disruption of bacterial cell wall synthesis.

- Interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

The compound has also shown promising anticancer properties in several studies:

- In vitro Studies : It was found to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The IC50 values ranged from 3.58 to 15.36 μM, indicating potent cytotoxicity .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Western blot analyses confirmed that the compound activates apoptotic pathways and inhibits key regulatory proteins involved in cell division .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives including the target compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone ranging from 20–25 mm for the most effective derivatives .

Study 2: Anticancer Activity

Another research focused on the anticancer potential of benzothiazole derivatives similar to our compound. It highlighted that modifications in the benzothiazole nucleus could significantly enhance anticancer activity. The study reported that specific substitutions led to improved efficacy against multiple cancer cell lines .

The biological activity of 2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is believed to involve:

Q & A

Q. Optimization Strategies :

- Microwave-assisted synthesis reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining yields .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst screening : Substituting glacial acetic acid with p-toluenesulfonic acid (PTSA) may improve cyclization efficiency .

Q. Advanced Interpretation of Conflicts :

- Cell Line Variability : Metabolic differences (e.g., CYP450 expression) may alter drug activation. Validate using isogenic cell lines .

- Assay Interference : Thiadiazole moieties can reduce tetrazolium dyes non-specifically. Confirm results with ATP-based assays (e.g., CellTiter-Glo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.